1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
Description
Chemical Structure and Properties 1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound featuring a propan-2-ol backbone with two key substituents:
- A 2-(4-chlorophenoxy)ethoxy group at position 1.
- A 4-methylpiperidin-1-yl group at position 2.
The hydrochloride salt form enhances its solubility in polar solvents .
Synthesis The compound is synthesized via nucleophilic ring-opening of epoxides, a common method for β-amino alcohol derivatives. For example, intermediates like 2-[(4-chlorophenoxy)methyl]oxirane react with amines (e.g., 4-methylpiperidine) under reflux in isopropanol with pyridine catalysis, followed by purification via silica gel chromatography .
Properties
IUPAC Name |
1-[2-(4-chlorophenoxy)ethoxy]-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO3.ClH/c1-14-6-8-19(9-7-14)12-16(20)13-21-10-11-22-17-4-2-15(18)3-5-17;/h2-5,14,16,20H,6-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTTZWFYJCMGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COCCOC2=CC=C(C=C2)Cl)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride, commonly referred to as compound 1216673-80-1, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C17H27ClNO3
- Molecular Weight : 364.3 g/mol
- CAS Number : 1216673-80-1
The biological activity of this compound primarily involves its interaction with G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes. The following sections delve into specific receptor interactions and biological implications.
G Protein-Coupled Receptors (GPCRs)
GPCRs are integral membrane proteins that mediate signal transduction and are involved in numerous physiological functions. The interaction of the compound with GPCRs can lead to various downstream effects:
- Adrenergic Receptors : The compound may exhibit affinity for adrenergic receptors, influencing cardiovascular functions by modulating heart rate and contractility through cyclic AMP pathways .
- Imidazoline Receptors : It is suggested that the compound may interact with imidazoline receptors, which are implicated in the central inhibition of sympathetic tone, potentially offering therapeutic benefits in hypertension .
Cardiovascular Effects
Research indicates that compounds similar to this compound may affect heart rate and contractility through adrenergic signaling pathways. For instance:
- Increased Heart Rate : Activation of β-adrenoceptors can lead to increased heart rate and force of contraction due to elevated intracellular calcium levels .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological activity:
- Cognitive Enhancement : Similar compounds have shown promise in enhancing cognitive functions by modulating neurotransmitter systems, particularly through dopaminergic pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to this compound:
- Study on Hypertension : A study demonstrated that compounds targeting imidazoline receptors could effectively reduce blood pressure in hypertensive animal models, suggesting a similar potential for this compound .
- Neuroprotective Effects : Research has indicated that certain piperidine derivatives exhibit neuroprotective properties, potentially reducing neuronal damage in models of neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 1216673-80-1 | 364.3 g/mol | Cardiovascular modulation, neuropharmacological effects |
| 1-(2-(4-Isopropylphenoxy)ethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride | 1351584-55-8 | 371.9 g/mol | Similar GPCR interactions, potential cognitive effects |
Comparison with Similar Compounds
Key Physicochemical Data
- Molecular formula : C₁₇H₂₅ClN₂O₃·HCl.
- Purity : >98% (based on UPLC analysis of analogous compounds) .
- Solubility : High aqueous solubility due to the hydrochloride salt .
Structural and Functional Analogues
The table below compares the target compound with structurally related molecules, emphasizing substituent variations and their implications:
Key Comparative Insights
Substituent Impact on Bioactivity The 4-chlorophenoxy group is a common pharmacophore in adrenoceptor ligands (e.g., β-blockers) and SphK1 inhibitors . Piperidine vs. Piperazine: The 4-methylpiperidine group in the target compound confers lower basicity compared to piperazine derivatives (e.g., ), which may reduce off-target interactions with serotonin receptors .
Synthetic Yields and Purity Analogues with bulky aromatic substituents (e.g., tribromophenoxy in CHJ04068) often require longer reaction times but achieve >98% purity post-chromatography . The target compound’s synthesis (similar to ) likely achieves 80–90% yields under optimized conditions .
Solubility and Formulation
- Hydrochloride salts (e.g., target compound, ) exhibit superior aqueous solubility compared to free bases (e.g., CHJ04072, an oil) .
- Lipophilic analogues (e.g., bis(4-chlorobenzyl) derivatives) may require lipid-based delivery systems .
Mechanistic Divergence SphK1 Inhibition: Compounds with diethylaminoethoxybenzyl groups (e.g., CHJ04091) show nanomolar SphK1 inhibition, suggesting the target compound’s piperidine group may modulate potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
